molecular formula C21H16BrIN2OS B4897751 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

カタログ番号 B4897751
分子量: 551.2 g/mol
InChIキー: FNERYHXNHUFYSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is frequently activated in cancer cells, and its inhibition has been shown to have anti-tumor effects. GSK690693 has been extensively studied for its potential as an anti-cancer drug.

作用機序

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide inhibits AKT kinase by binding to its ATP-binding pocket. This prevents AKT from phosphorylating downstream targets that are involved in cell survival and proliferation. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

実験室実験の利点と制限

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited selectivity, which means that it may inhibit other kinases in addition to AKT.

将来の方向性

There are several future directions for research on 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of more selective AKT inhibitors. This would reduce the potential for off-target effects and improve the safety of the drug. Another area of research is the development of combination therapies that include 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This could enhance the effectiveness of the drug and reduce the potential for drug resistance. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This would help to identify patients who are most likely to benefit from the drug and avoid exposing non-responders to unnecessary toxicity.

合成法

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-iodobenzonitrile to produce 4-(4-iodophenyl)aniline. This compound is then reacted with 4-phenoxybenzaldehyde to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)aniline. The final step involves the reaction of this compound with thiosemicarbazide and hydrobromic acid to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide.

科学的研究の応用

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and cisplatin.

特性

IUPAC Name

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS.BrH/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18;/h1-14H,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNERYHXNHUFYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。